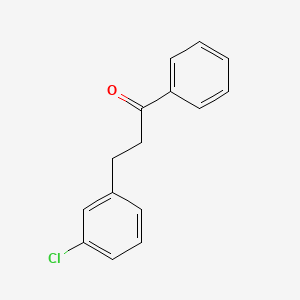
3-(3-Chlorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)propiophenone is a chemical compound with the molecular formula C15H13ClO . It is also known by other names such as 3-(3-chlorophenyl)-1-phenylpropan-1-one . The molecular weight of this compound is 244.71 g/mol .
Synthesis Analysis
The synthesis of 3-(3-Chlorophenyl)propiophenone involves several stages. One method involves the reaction of ethyl bromide with magnesium in tetrahydrofuran under reflux conditions. This is followed by the addition of 3-chloro-benzonitrile in tetrahydrofuran. The final stage involves the reaction with hydrogen chloride in tetrahydrofuran and water .Molecular Structure Analysis
The molecular structure of 3-(3-Chlorophenyl)propiophenone is characterized by the presence of a chlorine atom attached to the third carbon of the phenyl group. The InChI code for this compound is 1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 . The Canonical SMILES for this compound is C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl .Physical And Chemical Properties Analysis
3-(3-Chlorophenyl)propiophenone has several computed properties. It has a molecular weight of 244.71 g/mol, an XLogP3-AA of 4.1, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . The compound is also characterized by a complexity of 245 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“3-(3-Chlorophenyl)propiophenone” is used in organic synthesis . It’s a versatile intermediate in the synthesis of various organic compounds .
Pharmaceutical Research
This compound can be used in pharmaceutical research . Its properties and reactions can be studied to develop new drugs or improve existing ones .
Material Science
In material science, “3-(3-Chlorophenyl)propiophenone” can be used to study the properties of materials and their reactions under various conditions .
Bio-catalyzed Asymmetric Reduction
“3-(3-Chlorophenyl)propiophenone” can be used as a reactant to synthesize “(S)-3-chloro-1-phenylpropanol” via bio-catalyzed asymmetric reduction method .
Influence of Solvents and Temperature
The influence of solvents and temperature on the yield and enantioselectivity of the phenylation of “3′-chloropropiophenone” has been investigated . This can provide valuable insights into the behavior of the compound under different conditions.
Synthesis from Benzaldehyde and 3-Chlorobenzaldehyde
“3-(3-Chlorophenyl)propiophenone” can be synthesized from Benzaldehyde and 3-Chlorobenzaldehyde . This provides a method for producing the compound in the laboratory.
Safety and Hazards
3-(3-Chlorophenyl)propiophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .
Wirkmechanismus
Target of Action
It’s structurally similar to propafenone , a class 1c anti-arrhythmic medication, which primarily targets sodium ion channels in cardiac muscle cells .
Mode of Action
Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It’s more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Biochemical Pathways
It’s used as a reactant in the synthesis of (s)-3-chloro-1-phenylpropanol via bio-catalyzed asymmetric reduction method .
Pharmacokinetics
Propafenone, a structurally similar compound, is metabolized primarily in the liver and requires dosing two or three times daily to maintain steady blood levels due to its short half-life .
Result of Action
It’s used in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc .
Action Environment
The yield and enantioselectivity of the phenylation of 3′-chloropropiophenone have been investigated, and it was found that solvents and temperature can influence these parameters .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADQEXRPDXILFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350535 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58122-03-5 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

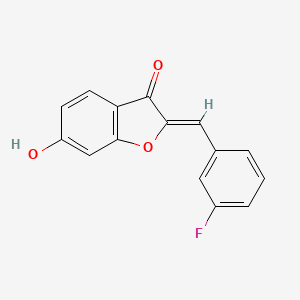
![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)
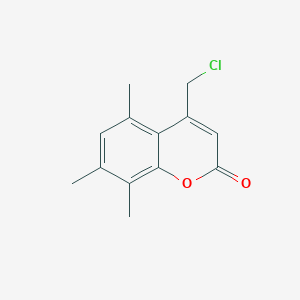
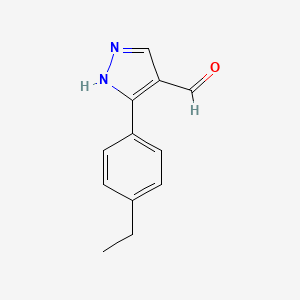
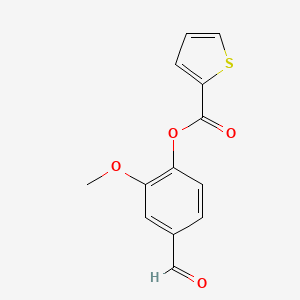
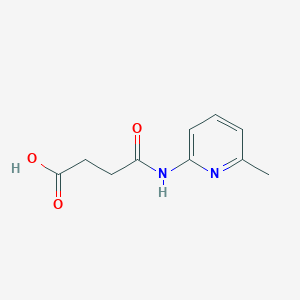
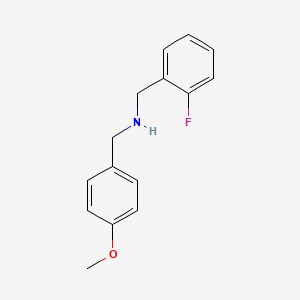
![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)
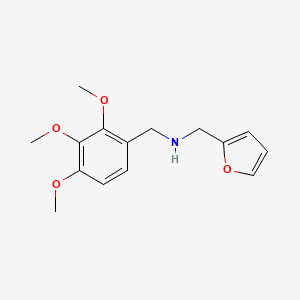
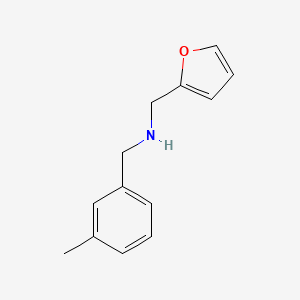
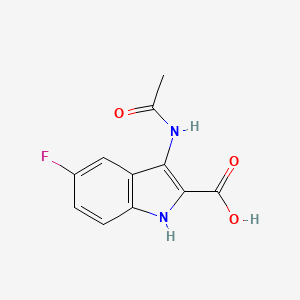
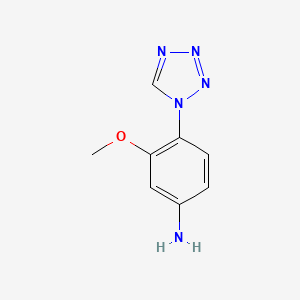
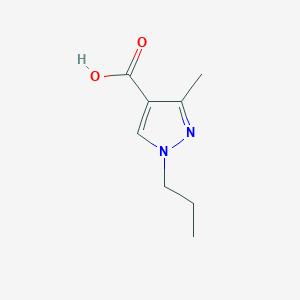
![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)